LY288513
Overview
Description
Mechanism of Action
Target of Action
LY 288513 is a selective non-peptide antagonist for the Cholecystokinin B (CCK-B) receptor . The CCK-B receptor is a type of G-protein coupled receptor that binds to the hormone cholecystokinin . It plays a crucial role in various physiological processes, including digestion and neuronal signaling .
Mode of Action
LY 288513 interacts with its target, the CCK-B receptor, by binding to it and preventing its activation . This inhibitory action on the CCK-B receptor is selective, with an IC50 value of 16 nM .
Biochemical Pathways
The CCK-B receptor is involved in the regulation of dopamine activity in the brain . By acting as an antagonist, LY 288513 can inhibit the activity of brain dopamine neurons . This can have significant effects on various biochemical pathways and processes, particularly those related to anxiety and schizophrenia .
Result of Action
The primary result of LY 288513’s action is its anxiolytic (anti-anxiety) and antipsychotic effects . These effects are likely due to its inhibition of the CCK-B receptor and the subsequent effects on dopamine activity in the brain .
Preparation Methods
The synthesis of LY 288513 involves the reaction of 4-bromophenyl isocyanate with 4,5-diphenyl-1-pyrazolidinone under controlled conditions. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide at elevated temperatures. The product is then purified using high-performance liquid chromatography to achieve a purity of over 98% .
Chemical Reactions Analysis
LY 288513 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include dimethyl sulfoxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LY 288513 has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in the study of cholecystokinin 2 receptor antagonists.
Biology: The compound is utilized in research involving the modulation of cholecystokinin receptors and their role in physiological processes.
Medicine: LY 288513 has shown potential as an anxiolytic and antipsychotic agent in preclinical studies
Industry: The compound is used in the development of new pharmaceuticals targeting cholecystokinin receptors
Comparison with Similar Compounds
LY 288513 is similar to other cholecystokinin 2 receptor antagonists such as LY 288512 and LY 262691. LY 288513 is unique due to its specific stereochemistry and higher selectivity for cholecystokinin 2 receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Similar Compounds
- LY 288512
- LY 262691
Properties
IUPAC Name |
(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUQHXHWJWQXSD-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147523-65-7 | |
Record name | LY 288513 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147523657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-288513 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470GWP2CA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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